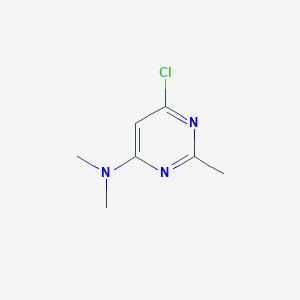

6-chloro-N,N,2-trimethylpyrimidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-N,N,2-trimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-5-9-6(8)4-7(10-5)11(2)3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFOLQWSRBDONE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654574 | |

| Record name | 6-Chloro-N,N,2-trimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58514-89-9 | |

| Record name | 6-Chloro-N,N,2-trimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 6-chloro-N,N,2-trimethylpyrimidin-4-amine (CAS 5621-01-2): A Key Intermediate in Modern Drug Discovery

Executive Summary

This guide provides an in-depth technical overview of 6-chloro-N,N,2-trimethylpyrimidin-4-amine, a substituted pyrimidine derivative identified by CAS number 5621-01-2. While not an active pharmaceutical ingredient (API) itself, this compound is a highly valuable synthetic intermediate, or building block, in the field of medicinal chemistry. Its strategic design, featuring a reactive chlorine atom at the C6 position and specific methyl substitutions, makes it a versatile scaffold for constructing complex molecules. This document details the compound's chemical properties, outlines a logical synthetic approach, explores its chemical reactivity, and discusses its critical role in the development of novel therapeutics, particularly in the realm of kinase inhibitors. Safety protocols for handling and storage are also provided for researchers and drug development professionals.

The Pyrimidine Scaffold: A Cornerstone of Medicinal Chemistry

The pyrimidine ring system is a fundamental heterocyclic motif that occupies a privileged position in chemistry and biology. As a core component of the nucleobases cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a focal point of drug discovery for decades.[2][3] The versatility of the pyrimidine scaffold allows for diverse substitutions, leading to compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4] Many approved drugs, such as the cholesterol-lowering agent Rosuvastatin, incorporate a pyrimidine core, underscoring its importance in modern pharmaceuticals.[5][6] The subject of this guide, this compound, represents a strategic iteration of this scaffold, designed for efficient chemical modification.

Compound Profile: this compound

A precise understanding of a compound's fundamental properties is the starting point for its effective application in research and development.

Table 1: Chemical Identity

| Identifier | Value |

| IUPAC Name | 6-chloro-N,2-dimethylpyrimidin-4-amine[7] |

| CAS Number | 5621-01-2[7][8] |

| Molecular Formula | C₆H₈ClN₃[8] |

| Molecular Weight | 157.60 g/mol [8] |

| InChI Key | TVPZEVZEMNVSAS-UHFFFAOYSA-N[7] |

| Canonical SMILES | CC1=NC(=CC(=N1)Cl)NC[7] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid | [9] |

| Melting Point | 70-72 °C | [10] |

| Purity | Typically ≥98% for research grades | N/A |

Synthesis and Mechanistic Considerations

While specific industrial-scale syntheses may be proprietary, a robust and logical laboratory-scale synthesis can be proposed based on established pyrimidine chemistry. The most common strategy involves the regioselective functionalization of a readily available dichloropyrimidine precursor. The key to this synthesis is controlling the reactivity of the two chlorine atoms at the C4 and C6 positions, which can be differentiated based on reaction conditions.

Proposed Synthetic Workflow

The synthesis hinges on a nucleophilic aromatic substitution (SNAr) reaction. The target molecule can be efficiently prepared from 4,6-dichloro-2-methylpyrimidine.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 4,6-dichloro-2-methylpyrimidine (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or isopropanol, add a non-nucleophilic organic base like N,N-diisopropylethylamine (DIEA) (1.5 equivalents).

-

Nucleophilic Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of dimethylamine (1.1 equivalents, typically as a solution in THF or ethanol) dropwise, maintaining the temperature below 10 °C. The use of controlled, low temperature is crucial to favor substitution at the more electronically activated C4 position over the C6 position.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Proposed synthesis of the target compound via SNAr.

Physicochemical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate. The following data are predicted based on the known structure of the molecule.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Signature |

| ¹H NMR | Singlet, ~6.5-6.8 ppm (1H, C5-H); Singlet, ~3.1-3.3 ppm (6H, N(CH₃)₂); Singlet, ~2.4-2.6 ppm (3H, C2-CH₃). |

| ¹³C NMR | Resonances at ~160-165 ppm (C2, C4, C6); Resonance at ~100-105 ppm (C5); Resonances for methyl carbons at ~38 ppm (N(CH₃)₂) and ~25 ppm (C2-CH₃). |

| HRMS (ESI+) | Calculated m/z for [C₆H₉ClN₃]⁺. The presence of a single chlorine atom will result in a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio. |

Chemical Reactivity: The Gateway to Molecular Diversity

The primary utility of this compound lies in the predictable reactivity of its C6-chloro substituent. This chlorine atom acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[11] This allows for the covalent attachment of a wide array of functional groups and molecular fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Key transformations include:

-

Amination: Reaction with primary or secondary amines introduces diverse amino functionalities. This is a cornerstone reaction in the synthesis of many kinase inhibitors.

-

Thiolation: Reaction with thiols provides access to thioether derivatives.

-

Alkoxylation: Reaction with alcohols or phenols, often under basic conditions, yields ether-linked compounds.

-

Cross-Coupling Reactions: The chloro-pyrimidine can also serve as an electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-nitrogen bonds.

Caption: Reactivity of the C6-chloro group with various nucleophiles.

Applications in Drug Discovery and Development

This compound is a quintessential building block for constructing libraries of potential drug candidates. Its value is particularly evident in the development of kinase inhibitors, a major class of anticancer drugs. Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme, with side chains that project outwards to confer selectivity and potency.

A structurally related compound, 6-chloro-N-methylpyrimidin-4-amine, is a known intermediate in the synthesis of Infigratinib, a fibroblast growth factor receptor (FGFR) kinase inhibitor.[12] This provides a direct analogue for the utility of the title compound. The N,N,2-trimethylpyrimidin-4-amine core can serve as an effective "hinge-binding" motif, while the reactive C6-chloro position allows for the systematic introduction of different chemical groups to probe the solvent-exposed region of an enzyme's active site. This modular approach accelerates the discovery of lead compounds by allowing researchers to efficiently explore the chemical space around a validated core scaffold.

Safety, Handling, and Storage Protocol

As with any laboratory chemical, proper handling and storage procedures are mandatory to ensure personnel safety and maintain compound integrity.

Table 4: GHS Hazard Classification

| Hazard Code | Description | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4)[8][13][14] |

| H319 | Causes serious eye irritation | Eye Irritation (Category 2A)[8][13][14] |

| H315 | Causes skin irritation | Skin Irritation (Category 2)[13][14] |

| H317 | May cause an allergic skin reaction | Skin Sensitization (Category 1)[13][14] |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3)[13][14] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[15] Ensure an eyewash station and safety shower are readily accessible.[8]

-

PPE: Wear standard personal protective equipment, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[8][15]

-

First Aid:

-

Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[8]

-

Skin: Remove contaminated clothing and rinse skin thoroughly with water.[8]

-

Ingestion: Wash out mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[8]

-

Storage Conditions

-

Long-Term Storage: For optimal stability, store at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[8] Protect from moisture and light.[8]

-

Short-Term Storage: Shipping and short-term storage at ambient temperature (for periods of less than two weeks) are generally acceptable.[8]

Conclusion

This compound is a specialized chemical intermediate of significant value to the drug discovery and development community. Its utility is not derived from its own biological activity, but from its strategically designed structure. The combination of a stable, drug-like pyrimidine core and a highly reactive C6-chloro handle provides a powerful and versatile platform for the synthesis of diverse and complex molecular libraries. Its predictable reactivity in nucleophilic substitution and cross-coupling reactions enables medicinal chemists to efficiently conduct SAR studies, accelerating the journey from a chemical scaffold to a potential therapeutic agent.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. jk-sci.com [jk-sci.com]

- 8. chemscene.com [chemscene.com]

- 9. 6-Chloro-Nmethylpyrimidin-4-Amine | CymitQuimica [cymitquimica.com]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

- 12. apicule.com [apicule.com]

- 13. 6-chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 309479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. novachem.com [novachem.com]

An In-depth Technical Guide to the Physical Properties of 6-chloro-N,N,2-trimethylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-N,N,2-trimethylpyrimidin-4-amine, a substituted pyrimidine derivative, presents a molecule of significant interest within contemporary chemical research and drug discovery paradigms. Its structural motifs, featuring a chlorinated pyrimidine core with strategic methyl and dimethylamino substitutions, suggest potential applications as a versatile building block in medicinal chemistry and materials science. A comprehensive understanding of its fundamental physical properties is paramount for its effective handling, characterization, and deployment in synthetic strategies. This guide provides a detailed exploration of the key physical characteristics of this compound, underpinned by established analytical methodologies.

Molecular and Physicochemical Profile

A foundational aspect of characterizing any chemical entity lies in its molecular formula and weight, which dictates its stoichiometric behavior and provides a basis for spectroscopic analysis.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀ClN₃ | - |

| Molecular Weight | 171.63 g/mol | [1] |

| CAS Number | 58514-89-9 | [2] |

These fundamental identifiers are crucial for unambiguous documentation and database referencing.

Thermochemical Properties

The thermal behavior of a compound, specifically its melting and boiling points, offers critical insights into its purity, lattice energy (for solids), and volatility.

| Property | Value | Source |

| Melting Point | 70-72°C | [2] |

| Boiling Point | 267.1°C at 760 mmHg | [2] |

The melting point range of 70-72°C suggests that this compound exists as a crystalline solid at ambient temperature. A narrow melting range is indicative of high purity. The boiling point, determined at atmospheric pressure, underscores the compound's thermal stability at elevated temperatures.

Density and Solubility

| Property | Value | Source |

| Density | 1.207 g/cm³ | [2] |

| Solubility | No experimental data available. Predicted to have low solubility in water and higher solubility in organic solvents. |

Experimental Protocols for Physical Property Determination

The following section details the standardized methodologies for the experimental determination of the aforementioned physical properties. The rationale behind key procedural steps is elucidated to provide a deeper understanding of the experimental design.

Workflow for Physical Property Characterization

Caption: Workflow for the comprehensive physical characterization of a novel chemical entity.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.

-

Capillary Loading: A capillary tube, sealed at one end, is tapped into the powdered sample to collect a small amount of material (2-3 mm in height).

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be employed to approximate the melting point, followed by a slower, more precise heating rate (1-2°C per minute) as the approximate melting point is approached.

-

Observation: The temperatures at which the first droplet of liquid appears and at which the entire sample becomes liquid are recorded. This range is the melting point of the substance.

Causality in Experimental Choices:

-

Fine Powdering: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, ensuring an accurate temperature reading.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology (Thiele Tube Method):

-

Sample Preparation: A small volume (a few milliliters) of the liquid compound (if melted) is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

Apparatus Assembly: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated, and the temperature is monitored.

-

Observation: As the boiling point is approached, a continuous stream of bubbles will emerge from the open end of the inverted capillary. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Causality in Experimental Choices:

-

Inverted Capillary: Traps the vapor of the substance, allowing for the visual determination of the point at which the external pressure equals the vapor pressure.

-

Thiele Tube Design: Facilitates uniform heating of the sample and thermometer bulb.

Solubility Determination

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology (Qualitative):

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube. A small volume of the selected solvent (e.g., 1 mL) is added.

-

Observation: The mixture is agitated, and the solubility is observed. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is insoluble. If some dissolves, it is partially soluble.

-

Temperature Effects: The test can be repeated at an elevated temperature to assess the effect of temperature on solubility.

Causality in Experimental Choices:

-

Range of Solvents: Provides a comprehensive profile of the compound's solubility characteristics, which is crucial for selecting appropriate solvents for reactions, purification, and formulation.

Spectroscopic Characterization Workflow

While specific experimental spectra for this compound are not publicly available, the following workflow outlines the standard procedures for its structural elucidation.

References

An In-Depth Technical Guide to 6-chloro-N,N,2-trimethylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to interact with a wide range of biological targets.[1] Within this broad class of compounds, 6-chloro-N,N,2-trimethylpyrimidin-4-amine stands out as a key intermediate and building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in drug discovery and development. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Compound Profile: Physicochemical and Structural Characteristics

This compound, identified by the CAS Number 58514-89-9 , is a substituted pyrimidine with key functional groups that dictate its reactivity and utility as a synthetic intermediate.[2][3][4]

Molecular Structure and Properties

The foundational structure consists of a pyrimidine ring substituted with a chlorine atom at the 6-position, a dimethylamino group at the 4-position, and a methyl group at the 2-position. The presence of the electron-withdrawing chlorine atom and the electron-donating amino and methyl groups creates a unique electronic landscape within the aromatic ring, influencing its reactivity in nucleophilic substitution reactions.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| CAS Number | 58514-89-9 | [2][3][4] |

| Molecular Formula | C₇H₁₀ClN₃ | [2][3] |

| Molecular Weight | 171.63 g/mol | [2][3][5][6] |

| IUPAC Name | This compound | |

| Synonyms | 6-chloro-N,N,2-trimethyl-4-pyrimidinamine | [3] |

| Physical State | Solid (at standard conditions) | |

| Melting Point | 70-72 °C | |

| Boiling Point | 267.1 °C at 760 mmHg | |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [2] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that leverages the reactivity of dichlorinated pyrimidine precursors. The most logical and industrially scalable approach involves the sequential nucleophilic aromatic substitution (SNAr) on a suitable starting material, such as 4,6-dichloro-2-methylpyrimidine.

Proposed Synthesis Pathway

The synthesis can be logically broken down into two primary stages: the formation of the dichlorinated pyrimidine core, followed by selective amination.

Step 1: Synthesis of 4,6-dichloro-2-methylpyrimidine

The precursor, 4,6-dichloro-2-methylpyrimidine, can be synthesized from 4,6-dihydroxy-2-methylpyrimidine. This reaction typically employs a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to replace the hydroxyl groups with chlorine atoms.[4] A general procedure involves heating 4,6-dihydroxy-2-methylpyrimidine with an excess of the chlorinating agent, often in the presence of a catalytic amount of a tertiary amine or in a suitable solvent like acetonitrile.[4]

Step 2: Selective Amination

The key to synthesizing the target molecule lies in the differential reactivity of the two chlorine atoms on the 4,6-dichloro-2-methylpyrimidine ring. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 6-position. This selectivity is exploited by reacting the dichlorinated intermediate with dimethylamine. The reaction is typically carried out in a suitable solvent and may be facilitated by a base to neutralize the HCl generated.

Experimental Protocol (Hypothetical)

The following is a generalized, self-validating protocol based on established chemical principles for pyrimidine synthesis. Researchers should optimize conditions based on laboratory-specific equipment and safety protocols.

-

Preparation of 4,6-dichloro-2-methylpyrimidine:

-

In a reaction vessel equipped with a reflux condenser and a stirring mechanism, cautiously add 4,6-dihydroxy-2-methylpyrimidine to an excess of phosphorus oxychloride.

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully quench the reaction mixture by pouring it onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4,6-dichloro-2-methylpyrimidine.

-

Purify the crude product by recrystallization or column chromatography.

-

-

Synthesis of this compound:

-

Dissolve the purified 4,6-dichloro-2-methylpyrimidine in a suitable aprotic solvent (e.g., tetrahydrofuran or acetonitrile).

-

Cool the solution in an ice bath.

-

Slowly add a solution of dimethylamine (typically in an alcohol or as a gas) to the reaction mixture.

-

Allow the reaction to proceed at a controlled temperature, monitoring its completion by TLC or HPLC.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Wash the organic layer, dry it, and concentrate it to obtain the crude product.

-

Purify the final compound by column chromatography or recrystallization to obtain this compound.

-

Applications in Research and Drug Development

Substituted pyrimidines are a class of compounds with a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[1][7] this compound, as a key intermediate, provides a versatile scaffold for the synthesis of novel bioactive molecules.

Role as a Synthetic Intermediate

The primary application of this compound is as a building block in the synthesis of more complex molecules. The remaining chlorine atom at the 6-position can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups and the construction of compound libraries for high-throughput screening. This reactivity is central to its utility in medicinal chemistry for the development of targeted therapies.

Potential in Antifungal Drug Discovery

While specific studies on the antifungal activity of this compound are not extensively documented in publicly available literature, the broader class of chloropyrimidines has shown promise as antifungal agents.[3][6] The mechanism of action for some pyrimidine-based antifungals involves the disruption of essential cellular processes in fungi.[8] It is plausible that derivatives of this compound could be synthesized and evaluated for their potential to inhibit fungal growth, targeting enzymes or pathways essential for fungal survival.

The general workflow for such a drug discovery program is outlined below:

Safety and Handling

As with any chlorinated organic compound, proper safety precautions must be observed when handling this compound. It is advisable to consult the material safety data sheet (MSDS) provided by the supplier for detailed information on toxicity, handling, and disposal.

General Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store the compound in a tightly sealed container in a cool, dry, and dark place.

Conclusion and Future Perspectives

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery. Its synthesis, while requiring careful control of reaction conditions to ensure selectivity, is achievable through established synthetic methodologies. The true value of this compound lies in its utility as a scaffold for the creation of diverse molecular libraries. Future research efforts should focus on the systematic exploration of derivatives of this compound for various therapeutic applications, particularly in the development of novel antifungal and antimicrobial agents. The continued investigation into the structure-activity relationships of its derivatives will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 2. 4,6-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. Antifungal activity of ring poly-chlorinated pyrimidines: structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-chloro-N,N,2-trimethylpyrimidin-4-amine: Structure, Synthesis, and Potential Applications

This guide provides a comprehensive technical overview of the heterocyclic compound 6-chloro-N,N,2-trimethylpyrimidin-4-amine . Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's structural characteristics, outlines a plausible synthetic pathway based on established chemical principles, and explores its potential significance within the broader context of pyrimidine-based pharmacophores.

Core Compound Identification and Structural Elucidation

This compound is a substituted pyrimidine, a class of nitrogen-containing heterocyclic compounds that form the backbone of nucleobases and a multitude of biologically active molecules.[1][2][3] The precise arrangement of its substituents—a chloro group at position 6, a dimethylamino group at position 4, and a methyl group at position 2—is critical to its chemical reactivity and potential biological function.

Chemical Formula and Molecular Weight

The fundamental chemical identity of this compound is summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 58514-89-9 | N/A |

| Molecular Formula | C₇H₁₀ClN₃ | N/A |

| Molecular Weight | 171.63 g/mol | N/A |

Structural Representation

The two-dimensional structure of this compound is depicted below, illustrating the connectivity of its constituent atoms.

Figure 1. 2D structure of this compound.

Proposed Synthesis Protocol

Rationale for the Synthetic Approach

The proposed synthesis begins with a readily available precursor, 2-methyl-4,6-dihydroxypyrimidine (or its tautomeric forms), and proceeds through chlorination followed by nucleophilic aromatic substitution. This approach is logical due to the predictable reactivity of the pyrimidine ring system. The hydroxyl groups of the starting material can be converted to chloro groups, which are excellent leaving groups for subsequent substitution by amines.

Step-by-Step Experimental Workflow

Step 1: Dichlorination of 2-Methyl-4,6-dihydroxypyrimidine

The initial step involves the conversion of the dihydroxy pyrimidine to its corresponding dichloro derivative. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.

-

Reaction: 2-methyl-4,6-dihydroxypyrimidine is reacted with an excess of phosphorus oxychloride.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a stirring mechanism, add 2-methyl-4,6-dihydroxypyrimidine.

-

Carefully add an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice.

-

The resulting precipitate, 4,6-dichloro-2-methylpyrimidine, is collected by filtration, washed with cold water, and dried.

-

Step 2: Selective Nucleophilic Aromatic Substitution

The subsequent step involves the selective substitution of one of the chloro groups with dimethylamine. The two chloro groups at the 4 and 6 positions are electronically equivalent, so the reaction is expected to proceed at either position.

-

Reaction: 4,6-dichloro-2-methylpyrimidine is reacted with dimethylamine.

-

Procedure:

-

Dissolve 4,6-dichloro-2-methylpyrimidine in a suitable solvent such as ethanol or isopropanol in a pressure vessel.

-

Add a solution of dimethylamine (typically as a solution in a solvent like THF or as an aqueous solution) in a stoichiometric amount or slight excess.

-

Seal the vessel and heat the reaction mixture. The temperature and reaction time will need to be optimized, but a starting point could be 80-100 °C for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to isolate the desired this compound.

-

Figure 2. Proposed synthetic workflow.

Physicochemical Properties and Spectroscopic Data (Predicted)

While experimental spectroscopic data for this compound is not available in the public domain, we can predict the expected spectral characteristics based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectrum

-

Singlet (δ ≈ 2.4-2.6 ppm, 3H): Attributable to the methyl protons at the C2 position.

-

Singlet (δ ≈ 3.1-3.3 ppm, 6H): Corresponding to the two equivalent methyl groups of the dimethylamino moiety at the C4 position.

-

Singlet (δ ≈ 6.5-6.8 ppm, 1H): Representing the proton at the C5 position of the pyrimidine ring. The exact chemical shift would be influenced by the electronic effects of the adjacent chloro and amino groups.

Predicted ¹³C NMR Spectrum

-

Aromatic Carbons: Signals for the pyrimidine ring carbons would be expected in the range of δ ≈ 110-170 ppm. The carbon attached to the chlorine (C6) would likely be in the higher end of this range, while the C5 carbon would be at a lower chemical shift.

-

Methyl Carbons: The methyl carbon at C2 would appear around δ ≈ 20-25 ppm, and the dimethylamino carbons would be expected around δ ≈ 40-45 ppm.

Predicted Mass Spectrum

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 171 and an M+2 peak at m/z 173 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Significance in Medicinal Chemistry and Drug Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs incorporating this heterocyclic system.[4][5] The specific substitution pattern of this compound suggests its potential as a valuable intermediate or a pharmacophore in its own right.

The Role of the Pyrimidine Core

The pyrimidine ring is a bioisostere for other aromatic systems and can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.[1] Its presence in a molecule can significantly influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Influence of Substituents

-

6-Chloro Group: The chlorine atom serves as a key functional handle. It is a good leaving group for nucleophilic aromatic substitution, allowing for the facile introduction of other functional groups to explore structure-activity relationships (SAR).[6] Furthermore, the electronegativity and size of the chlorine atom can influence the binding affinity of the molecule to its target.

-

4-Dimethylamino Group: The dimethylamino group is a common feature in many bioactive molecules. It can act as a hydrogen bond acceptor and can be protonated at physiological pH, potentially influencing solubility and interactions with acidic residues in a protein's active site.

-

2-Methyl Group: The methyl group can provide steric bulk and lipophilicity, which can impact the molecule's binding selectivity and pharmacokinetic profile.

The combination of these substituents on the pyrimidine core creates a unique electronic and steric profile that can be exploited in the design of targeted therapies.

Conclusion and Future Directions

This compound is a synthetically accessible substituted pyrimidine with significant potential as a building block in drug discovery programs. While specific biological data for this compound is not yet widely reported, its structural features are common in a variety of pharmacologically active agents. Future research efforts could focus on the synthesis and biological evaluation of a library of compounds derived from this scaffold to explore its potential as an anticancer, anti-inflammatory, or antimicrobial agent. The development of a robust and scalable synthesis protocol will be a critical first step in enabling these investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 4. 6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

A Technical Guide to the Organic Solvent Solubility of 6-chloro-N,N,2-trimethylpyrimidin-4-amine for Pharmaceutical Research and Development

This guide provides an in-depth analysis of the solubility characteristics of 6-chloro-N,N,2-trimethylpyrimidin-4-amine , a substituted pyrimidine of interest in medicinal chemistry and drug discovery. In the absence of extensive public data on this specific molecule, this document serves as a comprehensive manual, blending theoretical prediction with robust experimental protocol. It is designed to empower researchers, scientists, and drug development professionals to accurately assess and understand the solubility profile of this compound, a critical parameter for successful formulation and preclinical development.

Foundational Physicochemical Properties

Understanding the inherent physicochemical properties of a molecule is the cornerstone of predicting its behavior in various solvent systems. The principle of "like dissolves like" is governed by the interplay of these fundamental characteristics.

The structure of this compound features a heterocyclic pyrimidine core, substituted with a chloro group, a dimethylamino group, and a methyl group. This combination of functionalities dictates its polarity, hydrogen bonding capability, and ultimately, its solubility.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source & Significance |

| Molecular Formula | C₇H₁₁ClN₄ | Defines the elemental composition and molar mass. |

| Molecular Weight | 186.64 g/mol | Influences diffusion and dissolution rates. |

| Melting Point | 70-72°C | [1] Provides an indication of the crystal lattice energy that a solvent must overcome. A relatively low melting point suggests moderate lattice energy. |

| Boiling Point | 267.1°C at 760 mmHg | [1] Indicates low volatility under standard conditions. |

| Predicted logP | Not experimentally determined. See note below. | The octanol-water partition coefficient is a key measure of lipophilicity. A positive value would indicate a preference for nonpolar environments. |

| Predicted pKa | Not experimentally determined. See note below. | The acid dissociation constant is crucial for understanding how solubility changes with pH. The pyrimidine nitrogens and the exocyclic amine are potential sites of protonation. |

A Note on Predicted Values: For novel compounds, experimental determination is the gold standard. However, high-quality prediction software is an invaluable tool in early-stage development. Researchers are directed to industry-standard software such as ACD/Labs Percepta [2][3][4] or ChemAxon [5][6] for reliable in silico estimation of logP and pKa values. These tools utilize large databases of experimental values to build their predictive models.[1][2][7]

Theoretical Solubility Profile: A Predictive Analysis

Based on its structure, we can forecast the solubility behavior of this compound across the spectrum of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The nitrogen atoms in the pyrimidine ring and the exocyclic dimethylamino group can act as hydrogen bond acceptors. Therefore, moderate to good solubility is anticipated in lower-aliphatic alcohols.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are polar but lack acidic protons. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are powerful, highly polar solvents capable of dissolving a wide range of compounds and are expected to be effective for this molecule. Acetonitrile and acetone, being less polar, may offer moderate solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The presence of multiple nitrogen atoms and a chlorine atom imparts significant polarity to the molecule. Consequently, solubility is predicted to be low in nonpolar hydrocarbon solvents like hexane. Toluene, with its aromatic ring, might offer slightly better solvation due to potential π-π stacking interactions with the pyrimidine ring, but solubility is still expected to be limited.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity and can engage in dipole-dipole interactions. Moderate solubility is expected, making them potentially useful for reactions or initial purification steps.

The basicity of the amine and pyrimidine nitrogen atoms suggests that solubility in aqueous media would be significantly enhanced under acidic conditions (e.g., in 5% HCl), where protonation would lead to the formation of a more polar salt.[5]

Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol

The following protocol describes the "Shake-Flask" method, a gold-standard approach for determining thermodynamic (equilibrium) solubility.[8] This method ensures that the system reaches a true equilibrium, providing a robust and reproducible measure of a compound's intrinsic solubility in a given solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC-grade or equivalent)

-

Analytical balance (± 0.01 mg resolution)

-

2 mL glass vials with screw caps and PTFE septa

-

Thermostatically controlled shaker/incubator

-

Centrifuge capable of handling vials

-

Calibrated micropipettes

-

Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a suitable alternative analytical instrument (e.g., GC, NMR).

Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of solid this compound to a pre-weighed 2 mL glass vial. An amount that ensures a visible excess of solid remains after equilibration is crucial (e.g., 5-10 mg).

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a shaker incubator set to a constant temperature (e.g., 25°C). Agitate the slurry for a period sufficient to reach equilibrium, typically 24 to 48 hours. This extended time allows for the dissolution and potential recrystallization processes to stabilize.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle. Subsequently, centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to ensure complete sedimentation of undissolved particles.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. It is critical not to disturb the solid pellet.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any fine, suspended particles that could otherwise lead to an overestimation of solubility.

-

Dilution: Accurately perform a serial dilution of the filtered saturate with the same solvent to bring the concentration into the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a validated HPLC method to determine the precise concentration of the dissolved compound. A calibration curve must be generated using standards of known concentrations.

Causality and Self-Validation

-

Why excess solid? The presence of undissolved solid at the end of the experiment is the primary indicator that a true saturated solution has been achieved.

-

Why 24-48 hours? This duration accounts for the kinetics of dissolution, which can be slow, especially for compounds that may exist in different polymorphic forms.

-

Why centrifugation and filtration? These steps are critical for ensuring that the analyzed sample contains only the dissolved solute, preventing artificially high solubility measurements from suspended microparticles.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format, expressed in standard units such as mg/mL or molarity (mol/L). This allows for direct comparison across different solvent systems.

Table 2: Example Data Table for Solubility of this compound at 25°C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | 5.1 | Experimental Value | Calculated Value |

| Ethanol | 4.3 | Experimental Value | Calculated Value | |

| Polar Aprotic | DMSO | 7.2 | Experimental Value | Calculated Value |

| Acetonitrile | 5.8 | Experimental Value | Calculated Value | |

| Chlorinated | Dichloromethane | 3.1 | Experimental Value | Calculated Value |

| Nonpolar | Toluene | 2.4 | Experimental Value | Calculated Value |

| n-Hexane | 0.1 | Experimental Value | Calculated Value |

Interpreting these results in the context of the compound's structure and the solvent's properties provides a comprehensive understanding of the governing intermolecular forces.

// Nodes A [label="Compound Structure\nthis compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

B [label="Physicochemical Properties\n- Polarity (N, Cl atoms)\n- H-Bond Acceptors (N atoms)\n- Moderate MW\n- Predicted logP & pKa", fillcolor="#FFFFFF", fontcolor="#202124"];

C [label="Solvent Properties\n- Polarity Index\n- H-Bond Donor/Acceptor\n- Dielectric Constant", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

D [label="Intermolecular Forces\n(Dipole-Dipole, H-Bonding, van der Waals)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

E [label="Solubility Prediction", shape=box, style="bold", fillcolor="#34A853", fontcolor="#FFFFFF"];

F [label="High Solubility\n(e.g., DMSO, Methanol)", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Moderate Solubility\n(e.g., DCM, Acetone)", fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="Low Solubility\n(e.g., Hexane, Toluene)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges A -> B [label="determines"]; B -> D [color="#4285F4"]; C -> D [color="#4285F4"]; D -> E [label="governs", color="#EA4335"]; E -> F; E -> G; E -> H; } dot Caption: Logical relationship for predicting solubility.

References

- 1. m.youtube.com [m.youtube.com]

- 2. acdlabs.com [acdlabs.com]

- 3. acdlabs.com [acdlabs.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Calculating molecular properties using the ChemAxon cxcalc – Macs in Chemistry [macinchem.org]

- 6. chemaxon.com [chemaxon.com]

- 7. chemaxon.com [chemaxon.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 6-chloro-N,N,2-trimethylpyrimidin-4-amine

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 6-chloro-N,N,2-trimethylpyrimidin-4-amine, a key heterocyclic intermediate in contemporary chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed analysis of its predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The guide emphasizes the causal relationship between molecular structure and spectral output, providing a robust framework for the identification and characterization of this and related pyrimidine derivatives.

Introduction and Synthetic Context

This compound, with the molecular formula C₇H₁₀ClN₃, serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its utility as a reactive intermediate is noted in various patents and research articles exploring potential flap modulators and orexin receptor modulators.[1][2][3][4] The strategic placement of a chloro substituent at the 6-position provides a reactive site for nucleophilic substitution, while the amine and methyl groups modulate the electronic properties and steric environment of the pyrimidine core.

Understanding the spectroscopic signature of this compound is paramount for reaction monitoring, quality control, and unequivocal structural confirmation. Due to the limited availability of public experimental spectra for this specific molecule, this guide will utilize high-quality predicted data, interpreted within the context of established spectroscopic principles and data from analogous structures.

A documented synthesis of this compound involves the reaction of 4,6-dichloro-2-methylpyrimidine with dimethylamine.[5] This synthetic route provides context for potential impurities, which would primarily include starting materials or regioisomeric byproducts.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural insights through fragmentation analysis. For this compound, Electron Ionization (EI) would be a suitable technique for generating a detailed fragmentation pattern.

Predicted Mass Spectrum Data

| m/z | Relative Intensity (%) | Proposed Fragment | Notes |

| 171 | 100% | [M]⁺ | Molecular ion |

| 173 | ~33% | [M+2]⁺ | Isotope peak due to ³⁷Cl |

| 156 | High | [M - CH₃]⁺ | Loss of a methyl radical from the N,N-dimethyl or C2-methyl group |

| 136 | Moderate | [M - Cl]⁺ | Loss of a chlorine radical |

| 110 | Moderate | [M - Cl - C₂H₂]⁺ | Subsequent loss of acetylene from the [M-Cl]⁺ fragment |

| 44 | High | [C₂H₆N]⁺ | Fragment corresponding to the dimethylamino group |

Fragmentation Pathway

The fragmentation of this compound under EI conditions is anticipated to proceed through several key pathways initiated by the removal of an electron to form the molecular ion [M]⁺. The presence of a chlorine atom is a key diagnostic feature, giving rise to a characteristic isotopic pattern for chlorine-containing fragments, with the [M+2]⁺ peak having an intensity of approximately one-third of the molecular ion peak.[4]

The primary fragmentation events likely include:

-

Alpha-Cleavage: Loss of a methyl radical (•CH₃) from either the C2-position or the N,N-dimethylamino group to form a stabilized cation at m/z 156.

-

Loss of Chlorine: Cleavage of the C-Cl bond to yield a fragment at m/z 136.

-

Ring Fragmentation: The pyrimidine ring can undergo various cleavages, often following the loss of initial substituents.

Diagram: Proposed Mass Spectrometry Fragmentation Pathway

References

- 1. WO2014121040A1 - Flap modulators - Google Patents [patents.google.com]

- 2. USRE48841E1 - Disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators - Google Patents [patents.google.com]

- 3. WO2011050198A1 - Disubstituted octahy - dropyrrolo [3,4-c] pyrroles as orexin receptor modulators - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

"6-chloro-N,N,2-trimethylpyrimidin-4-amine" chemical safety and hazards

An In-depth Technical Guide: Chemical Safety and Hazards of 6-chloro-N,N,2-trimethylpyrimidin-4-amine

Introduction: Navigating Data Gaps in Chemical Safety

In the landscape of chemical research and drug development, scientists frequently encounter novel or sparsely documented compounds. This compound (CAS No. 58514-89-9) is one such molecule. While it holds potential as a building block in synthetic chemistry, a thorough review of publicly available safety data reveals a significant lack of specific toxicological and hazard information.[1][2] The Safety Data Sheet (SDS) for this exact compound indicates that GHS classification, hazard statements, and pictograms are not available.[1]

This guide addresses this critical data gap. As a Senior Application Scientist, my objective is not only to present known facts but also to provide a robust framework for risk assessment when empirical data is absent. The cornerstone of this approach is hazard assessment by structural analogy , a scientifically validated method for inferring the potential hazards of a chemical by comparing it to structurally similar compounds for which comprehensive safety data exists. This methodology allows us to anticipate risks and establish rigorous safety protocols, ensuring that the absence of data does not lead to an absence of caution.

This document will therefore first identify the compound and its known properties, then present a detailed hazard analysis of its closest structural analogues. From this foundation, we will construct an inferred hazard profile and detail the comprehensive, self-validating safety protocols required for handling this compound with the highest degree of scientific integrity and personal safety.

PART 1: Compound Identification and Hazard Assessment by Analogy

Physicochemical Profile of this compound

-

IUPAC Name: this compound[1]

-

Synonyms: 2-Methyl-4-chlor-6-dimethylaminopyrimidin, chlorotrimethylpyrimidinamine[1]

-

Molecular Formula: C₇H₁₀ClN₃

-

Molecular Weight: 171.63 g/mol

-

Appearance: Typically a solid[3]

The Principle of Structural Analogy

The toxicological and hazardous properties of a chemical are intrinsically linked to its structure. Functional groups, ring systems, and substituents dictate how a molecule interacts with biological systems. When data for a specific chemical is unavailable, we can predict its behavior by examining analogues that share a core scaffold and key functional groups.

For this compound, the core structure is a chloropyrimidine ring with amine substituents. We have identified three close analogues with available GHS data:

-

Analogue A: 6-chloro-N-methylpyrimidin-4-amine: Lacks one N-methyl group and the 2-methyl group.

-

Analogue B: 6-chloro-2-methylpyrimidin-4-amine: Lacks the two N,N-dimethyl groups, having a primary amine instead.

-

Analogue C: 6-Chloro-N,N-dimethylpyrimidin-4-amine: Lacks only the 2-methyl group.

The diagram below illustrates the structural relationships, providing the visual basis for our comparative hazard assessment.

Caption: Structural relationship between the target compound and its analogues.

Comparative GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The table below synthesizes the GHS classifications for the selected analogues, sourced from authoritative databases.[4][5][6] The consistency across these related molecules provides a strong basis for inferring the hazards of our target compound.

| Hazard Classification | Analogue A: 6-chloro-N-methylpyrimidin-4-amine[4][5] | Analogue B: 6-chloro-2-methylpyrimidin-4-amine[6] | Analogue C: 6-Chloro-N,N-dimethylpyrimidin-4-amine |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | Category 4 (Harmful if swallowed) | Category 4 (Harmful if swallowed) |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Category 2 (Causes skin irritation) | Not Classified |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Category 2A (Causes serious eye irritation) | Not Classified |

| Skin Sensitization | Category 1 (May cause an allergic skin reaction) | Not Classified | Category 1 (May cause an allergic skin reaction) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Category 3 (May cause respiratory irritation) | Not Classified |

PART 2: Inferred Hazard Profile and Safety Protocols

Based on the consistent data from the structural analogues, we must handle this compound as a hazardous substance. The following profile is inferred and represents a conservative, safety-first approach.

Inferred GHS Classification

-

Pictograms:

-

Health Hazard / Exclamation Mark (GHS07)

-

-

Inferred Hazard Statements:

Caption: Inferred GHS hazard communication elements for the target compound.

Proactive Safety Protocols: A Self-Validating System

The following protocols are designed to create a self-validating system of safety. Each step is a checkpoint designed to prevent exposure, assuming the inferred hazards are present.

A. Engineering Controls & Personal Protective Equipment (PPE)

The primary causality behind these choices is the prevention of inhalation, dermal, and ocular exposure .

-

Primary Engineering Control: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[7] This directly mitigates the respiratory irritation hazard (H335).

-

Personal Protective Equipment (PPE): A multi-layered defense is required.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][8] A face shield should be worn over goggles if there is a splash risk.

-

Skin Protection:

-

Gloves: Handle with chemically resistant gloves (e.g., nitrile rubber) inspected prior to use.[4] Change gloves immediately if contamination is suspected.

-

Lab Coat: A flame-retardant, buttoned lab coat must be worn at all times.

-

-

Respiratory Protection: While the fume hood is the primary control, if an emergency situation arises where exposure limits may be exceeded, a full-face respirator with appropriate cartridges should be used.[8]

-

B. Safe Handling and Storage

-

Handling:

-

Storage:

C. First Aid Measures (Based on Analogue Data)

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4][7]

-

In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. If skin irritation or a rash occurs, get medical help.[4][7]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][7]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical help immediately.[4][8][10]

D. Fire-Fighting and Accidental Release Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][4]

-

Fire-Fighting Actions: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[1][4]

-

Accidental Release:

Caption: Workflow for responding to an accidental chemical spill.

PART 3: Data Gaps and Disposal

Toxicological and Ecological Profile

A critical aspect of this guide is to transparently state what is not known. For this compound, there is no available data in the searched sources regarding:

-

Acute toxicity (dermal, inhalation)

-

Chronic toxicity

-

Carcinogenicity, mutagenicity, or reproductive toxicity

-

Persistence and degradability in the environment[1]

-

Bioaccumulative potential[1]

This lack of data necessitates that the compound be handled with maximal precaution to avoid any environmental release.

Disposal Considerations

The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][11]

-

Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1][11]

-

Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or disposed of as hazardous waste.[11]

Disposal must always be in accordance with federal, state, and local environmental regulations.[4]

References

- 1. echemi.com [echemi.com]

- 2. 6-chloro-N,N,2-trimethyl-4-pyrimidinamine - Safety Data Sheet [chemicalbook.com]

- 3. 6-Chloro-Nmethylpyrimidin-4-Amine | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. 6-chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 309479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. echemi.com [echemi.com]

Navigating the Synthesis and Application of 6-chloro-N,N,2-trimethylpyrimidin-4-amine: A Technical Guide for Chemical Researchers

For Immediate Release

This technical guide offers an in-depth exploration of 6-chloro-N,N,2-trimethylpyrimidin-4-amine, a substituted pyrimidine of interest to researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of its known properties, potential synthetic routes, and prospective applications, drawing upon established chemical principles and data from analogous compounds.

Section 1: Chemical Identity and Properties

This compound is a chlorinated pyrimidine derivative with the chemical formula C₇H₁₀ClN₃. The structural arrangement of this molecule, featuring a pyrimidine core with chloro, dimethylamino, and methyl substituents, makes it a versatile building block in synthetic chemistry.

Synonyms and Identifiers:

-

Systematic Name: this compound

-

Alternative Name: 6-chloro-N,N,2-trimethyl-4-pyrimidinamine[1]

-

CAS Number: 58514-89-9[1]

-

Molecular Formula: C₇H₁₀ClN₃

-

Molecular Weight: 171.63 g/mol

-

Melting Point: 70-72°C[2]

| Property | Value | Source |

| Molecular Formula | C₇H₁₀ClN₃ | [1] |

| Molecular Weight | 171.63 g/mol | [1] |

| CAS Number | 58514-89-9 | [1] |

| Melting Point | 70-72°C | [2] |

| Appearance | Solid (predicted) | [3] |

Section 2: Synthetic Pathways and Methodologies

A general and widely applicable method for the synthesis of aminopyrimidines is the nucleophilic aromatic substitution (SNAr) of chloropyrimidines. The chlorine atoms on the pyrimidine ring are activated towards nucleophilic attack, particularly at positions 4 and 6.

Proposed Synthetic Workflow:

The synthesis could commence from a commercially available dichloropyrimidine, such as 4,6-dichloro-2-methylpyrimidine. The differential reactivity of the chlorine atoms can be exploited for selective substitution.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 4,6-dichloro-2-methylpyrimidine in an appropriate aprotic solvent (e.g., tetrahydrofuran, acetonitrile), an excess of dimethylamine is added. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, may be included to scavenge the HCl generated during the reaction.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature, ranging from ambient to reflux, depending on the reactivity of the substrate. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired this compound.

This proposed synthesis is based on the known reactivity of similar chloropyrimidines, where sequential and selective displacement of chloro groups by amines is a common and effective strategy.

Section 3: Applications in Research and Drug Discovery

Substituted pyrimidines are a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The pyrimidine scaffold is recognized for its ability to engage in various biological interactions and serves as a versatile template for the design of enzyme inhibitors and receptor modulators.

While specific biological activities of this compound have not been extensively reported, its structural features suggest its potential as a key intermediate in the synthesis of more complex molecules with therapeutic potential. The presence of a reactive chlorine atom allows for further functionalization through cross-coupling reactions or additional nucleophilic substitutions.

Potential Research Applications:

-

Fragment-Based Drug Discovery: The molecule can be utilized as a fragment in screening campaigns to identify initial hits against various biological targets.

-

Intermediate for Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors. The title compound could serve as a starting material for the synthesis of novel kinase inhibitors by targeting the ATP-binding site.

-

Scaffold for Multi-Target-Directed Ligands: The modifiable nature of the compound makes it a suitable platform for developing ligands that can interact with multiple biological targets, a strategy of growing interest for treating complex diseases.[4]

Illustrative Reaction for Further Functionalization:

Caption: Suzuki coupling for derivatization of the target compound.

This reaction demonstrates how the chloro-substituent can be replaced with an aryl group, significantly increasing the molecular complexity and allowing for the exploration of new chemical space.

Section 4: Conclusion

This compound represents a valuable, yet underexplored, chemical entity. Its straightforward, predictable synthesis and the reactive nature of its chloro-substituent make it an attractive building block for the creation of diverse chemical libraries. For researchers in drug discovery and medicinal chemistry, this compound offers a gateway to novel molecular architectures with the potential for significant biological activity. Further investigation into its synthetic utility and biological profile is warranted and encouraged.

References

The Strategic Intermediate: A Technical Guide to 6-chloro-N,N,2-trimethylpyrimidin-4-amine in Modern Drug Discovery

Foreword: The Unsung Hero of Kinase Inhibition

In the intricate tapestry of medicinal chemistry, certain molecular scaffolds emerge as pivotal players, enabling the synthesis of a multitude of therapeutic agents. The substituted pyrimidine core is one such privileged structure, frequently encountered in pharmaceuticals due to its bioisosteric resemblance to the purine bases of nucleic acids and its inherent stability.[1] Within this class of compounds, 6-chloro-N,N,2-trimethylpyrimidin-4-amine stands out as a strategic and versatile chemical intermediate. Its carefully orchestrated arrangement of functional groups—a reactive chloro moiety, a directing dimethylamino group, and a stabilizing methyl group—renders it an invaluable building block, particularly in the synthesis of targeted therapies such as kinase inhibitors.[1][2][3] This guide provides an in-depth exploration of the synthesis, characterization, reactivity, and application of this critical intermediate for researchers, scientists, and professionals engaged in the demanding field of drug development.

Synthesis of this compound: A Guided Pathway

The most direct and industrially scalable synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the commercially available and relatively inexpensive starting material, 4,6-dichloro-2-methylpyrimidine. The electron-withdrawing nature of the pyrimidine ring, further activated by the two chloro substituents, facilitates nucleophilic attack at the C4 and C6 positions. The strategic choice of a secondary amine, dimethylamine, allows for a controlled mono-substitution, yielding the desired product.

The Causality of Experimental Choices

The selection of 4,6-dichloro-2-methylpyrimidine as the starting material is a deliberate one. The presence of two chlorine atoms provides two reactive sites for nucleophilic substitution. However, these positions are not electronically equivalent. The C4 and C6 positions are generally more susceptible to nucleophilic attack than the C2 position in pyrimidines.[4] The methyl group at the C2 position also provides some steric hindrance, further directing the incoming nucleophile to the C4 or C6 position.

The use of dimethylamine as the nucleophile is key to achieving the desired N,N-dimethylamino substitution. The reaction is typically carried out in a polar aprotic solvent, such as ethanol or isopropanol, which can solvate the ionic intermediates without participating in the reaction. An excess of dimethylamine is often used to drive the reaction to completion and to act as a base to neutralize the hydrochloric acid byproduct. Alternatively, a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) can be added. The reaction temperature is a critical parameter that needs to be carefully controlled to favor mono-substitution and minimize the formation of the di-substituted byproduct.

Experimental Protocol: A Self-Validating System

The following protocol provides a detailed, step-by-step methodology for the synthesis of this compound. This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring product purity.

Materials:

-

4,6-dichloro-2-methylpyrimidine

-

Dimethylamine (40% solution in water or as a gas)

-

Ethanol (anhydrous)

-

Triethylamine (optional)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4,6-dichloro-2-methylpyrimidine (1 equivalent).

-

Solvent and Reagent Addition: Dissolve the starting material in anhydrous ethanol. Add an excess of dimethylamine (2-3 equivalents), either as an aqueous solution or by bubbling the gas through the solution. If using an aqueous solution, the reaction may need to be heated for a longer duration. For more controlled conditions, a solution of dimethylamine in a polar aprotic solvent can be used. Optionally, add a non-nucleophilic base like triethylamine (1.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a solid.

Visualizing the Synthesis Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. US5521184A - Pyrimidine derivatives and processes for the preparation thereof - Google Patents [patents.google.com]

- 3. EP3885344A3 - Pyrimidine compounds, preparation method therefor and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 4. 2-Aminopyrimidine(109-12-6) IR Spectrum [m.chemicalbook.com]

The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Substituted Pyrimidine Derivatives for Researchers, Scientists, and Drug Development Professionals.

The pyrimidine nucleus, a simple six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry.[1][2] Its fundamental role as a building block of nucleic acids (cytosine, thymine, and uracil) has made it a focal point for the design of therapeutic agents that can interact with a vast array of biological targets.[3][4] The versatility of the pyrimidine scaffold, allowing for substitutions at multiple positions, has given rise to a plethora of derivatives with a wide spectrum of pharmacological activities.[5] This guide provides an in-depth exploration of the multifaceted biological activities of substituted pyrimidine derivatives, with a focus on their applications in oncology, infectious diseases, and beyond. We will delve into the structure-activity relationships that govern their potency, the molecular mechanisms they modulate, and the experimental workflows used to validate their therapeutic potential.

Part 1: Anticancer Activity of Pyrimidine Derivatives: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents is a major focus of modern drug discovery, and pyrimidine derivatives have emerged as a particularly fruitful class of compounds.[3][6] Their ability to inhibit key enzymes and signaling pathways involved in cancer progression has led to the development of several clinically successful drugs.[7][8]

Kinase Inhibition: A Dominant Mechanism of Action

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a common feature of many cancers.[9] The pyrimidine scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.[10]